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Compound of Interest

Compound Name:
2-Tert-butyl-5-chloro-6-methyl-

pyrimidin-4-OL

CAS No.: 287927-88-2

Cat. No.: B1417455 Get Quote

Product Identity & Structural Context
Chemical Name: 2-(tert-butyl)-5-chloro-6-methylpyrimidin-4-ol[1][2][3][4]

CAS Number: 287927-88-2[1][2][3][4]

Molecular Formula: C

H

ClN

O[4]

Exact Mass: 200.0716 Da[4]

Structural Class: Pyrimidine derivative / Halogenated Heterocycle[4]

Executive Summary
CAS 287927-88-2 is a critical heterocyclic building block.[4] Its mass spectrometric behavior is

dominated by the interplay between the labile tert-butyl group and the stable chloropyrimidine

core. In Electrospray Ionization (ESI+), the molecule exhibits a characteristic neutral loss of

isobutene (56 Da), a transition that serves as the primary quantifier in MRM methods.[4] This
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guide compares its fragmentation dynamics against non-chlorinated analogs (process

impurities) to establish specificity.[4]

Part 1: Fragmentation Mechanics & Pathway
Analysis[4]
The fragmentation of CAS 287927-88-2 under Collision-Induced Dissociation (CID) follows a

distinct, energy-dependent pathway.[4] Understanding this mechanism is vital for distinguishing

the target analyte from structural isomers or degradation products.

The Precursor Ion
In positive ESI, the molecule forms the protonated pseudomolecular ion

.[4]

m/z 201.08 (

Cl isotope) – Base Peak[4]

m/z 203.08 (

Cl isotope) – ~33% intensity[4]

Observation: The 3:1 isotopic cluster is the first checkpoint for identity confirmation.

Primary Fragmentation: The Isobutene Ejection
The most abundant and kinetically favorable fragmentation is the loss of the tert-butyl group as

neutral isobutene (C

H

).

Transition:

Mechanism: A proton transfer-driven elimination (McLafferty-type rearrangement) where a

hydrogen from the tert-butyl methyl group transfers to the pyrimidine nitrogen or oxygen,
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expelling isobutene.[4]

Significance: This transition is highly specific and occurs at low Collision Energies (CE ~15-

20 eV), making it ideal for high-sensitivity quantification.[4]

Secondary Fragmentation: Core Disassembly
At higher collision energies (CE > 30 eV), the resulting ion (

145, 5-chloro-6-methylpyrimidin-4-ol) undergoes ring cleavage.[4]

Loss of CO (28 Da): Formation of

117.

Loss of HCl (36 Da): Formation of

109 (minor pathway, often suppressed by ring cleavage).[4]

Ring Fission (RDA): Retro-Diels-Alder cleavage of the pyrimidine ring, often yielding nitrile

fragments.[4]

Visualization: Fragmentation Pathway
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Precursor Ion [M+H]+
m/z 201 (35-Cl)

(2-tert-butyl-5-chloro-6-methylpyrimidin-4-ol)

Product Ion A
m/z 145

[Loss of Isobutene (-56 Da)]
(5-chloro-6-methylpyrimidin-4-ol)

Low CE (15 eV)
- C4H8 (Isobutene)

Product Ion B
m/z 117

[Loss of CO (-28 Da)]

High CE (35 eV)
- CO

Product Ion C
m/z 109

[Loss of HCl (-36 Da)]

High CE (40 eV)
- HCl

Nitrile Fragment
m/z 42

[CH3CNH+]

Ring Fission

Click to download full resolution via product page

Figure 1: Proposed ESI+ fragmentation tree for CAS 287927-88-2 showing the dominant

isobutene loss pathway.[4]

Part 2: Comparative Performance Analysis
To validate the specificity of the MS method, we compare the target analyte (CAS 287927-88-

2) against its most likely "Alternative" – the Des-chloro impurity (2-tert-butyl-6-methylpyrimidin-

4-ol), which can co-elute during synthesis.[4]

Comparison Matrix: Target vs. Impurity
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Feature
Target: CAS 287927-

88-2

Alternative: Des-

chloro Analog

Differentiation

Strategy

Precursor Ion (

)
201.1 / 203.1 167.1

Mass separation is

distinct (34 Da shift).

[4]

Isotope Pattern

3:1 (

Cl/

Cl)

No Cl pattern (A+1

only)

The 203 peak is a

mandatory

confirmation ion for

the target.[4]

Primary Fragment 145 (Loss of 56) 111 (Loss of 56)

Both lose isobutene,

but the product mass

retains the Cl shift.[4]

Fragmentation Energy
Medium (Cl stabilizes

ring)

Low (Ring is more

electron-rich)

The target requires ~5

eV higher CE for

equivalent

fragmentation

efficiency.[4]

Selectivity Risk Low
High (Common

synthesis byproduct)

Monitor

for Quant;

is not a transition, use

for Qual.

Performance Insight
The presence of the Chlorine atom on the C5 position exerts an electron-withdrawing effect,

slightly stabilizing the pyrimidine ring compared to the des-chloro alternative.[4] This results in a

"cleaner" spectrum for CAS 287927-88-2 where the

145 ion dominates, whereas the des-chloro analog may show more extensive fragmentation
(shredding) at similar energies.

Part 3: Experimental Protocols
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Sample Preparation & Extraction
Solvent: Dissolve standard in Methanol (LC-MS grade) to 1 mg/mL.

Dilution: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Note: Avoid using high concentrations of ammonium buffers as adducts (

) may suppress protonation.[4]

LC-MS/MS Tuning Parameters (Standard)
This protocol is optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent

6495).[4]

Parameter Setting Rationale

Ionization Mode ESI Positive
Basic nitrogen on pyrimidine

ring accepts protons readily.[4]

Spray Voltage 4500 V
Standard for small molecules;

prevents discharge.[4]

Source Temp 450°C
Ensures efficient desolvation of

the semi-polar ring.

Curtain Gas 30 psi
Prevents solvent droplets from

entering the vacuum.

Declustering Potential 60 V

Minimizes in-source

fragmentation of the labile tert-

butyl group.[4]

MRM Transition Table
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Transition
Type

Precursor (

)

Product (

)

Collision
Energy (eV)

Dwell Time
(ms)

Purpose

Quantifier 201.1 145.1 18 50

Max

Sensitivity

(Base Peak)

Qualifier 1 201.1 117.1 32 50

Structural

Confirmation

(Ring

cleavage)

Qualifier 2 203.1 147.1 18 50

Isotope

Confirmation

(

Cl analog)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. 2-(叔丁基)-5-氯-6-甲基嘧啶-4-醇 | 2-(Tert-butyl)-5-chloro-6-methylpyr | 287927-88-2 -
乐研试剂 [leyan.com]

3. 2 2'-methylenebis(4-methyl-6-tert-butylphenol) | Sigma-Aldrich [sigmaaldrich.com]

4. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

To cite this document: BenchChem. [Technical Guide: Mass Spectrometry Fragmentation of
CAS 287927-88-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1417455#mass-spectrometry-fragmentation-pattern-
of-cas-287927-88-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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